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Compound of Interest

Compound Name: BMS-193885

Cat. No.: B1667178 Get Quote

Technical Support Center: BMS-193885 Oral
Bioavailability
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers encountering poor oral bioavailability with the selective

neuropeptide Y1 (NPY Y1) receptor antagonist, BMS-193885.

Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with orally administered BMS-193885 are showing no efficacy. Is

this expected?

A1: Yes, this is an expected outcome. Published literature consistently reports that while BMS-
193885 has good systemic bioavailability and brain penetration when administered

systemically (e.g., intravenously or intraperitoneally), it is known to lack oral bioavailability.[1]

This means that when given orally, the compound is not efficiently absorbed into the

bloodstream, leading to sub-therapeutic concentrations at the target site.

Q2: What is the likely cause of BMS-193885's poor oral bioavailability?

A2: The primary suspected reason for the poor oral absorption of BMS-193885 is that it is a

substrate for efflux transporters in the gastrointestinal tract, specifically P-glycoprotein (P-gp)

and Breast Cancer Resistance Protein (BCRP).[2] These transporters are located on the apical
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membrane of intestinal epithelial cells and actively pump substrates back into the intestinal

lumen, thereby preventing their absorption into the systemic circulation.

Q3: How can I confirm if BMS-193885 is a substrate for P-gp and/or BCRP transporters?

A3: You can perform in vitro transporter assays using cell lines that overexpress these specific

transporters. The most common methods are bidirectional transport assays using Caco-2 cells

(which express both P-gp and BCRP) or MDCK cells transfected to express human P-gp or

BCRP.[3][4][5] An efflux ratio significantly greater than 2 in these assays is a strong indicator

that the compound is a substrate.

Q4: What general strategies can I explore to overcome the poor oral bioavailability of BMS-
193885?

A4: There are two primary strategies to consider:

Co-administration with Efflux Transporter Inhibitors: Using a potent inhibitor of P-gp and

BCRP, such as elacridar, can block the efflux of BMS-193885 in the gut, thereby increasing

its absorption.

Formulation with Inhibitory Excipients: Certain pharmaceutical excipients, such as Tween 80

(Polysorbate 80) and Pluronic P85, have been shown to inhibit P-gp and can be used to

formulate BMS-193885 for oral dosing.[6][7] These can enhance absorption by locally

inhibiting efflux transporters.

Troubleshooting Guides
Problem: Lack of Efficacy Following Oral Administration
of BMS-193885
This guide provides a stepwise approach to first confirm the underlying cause of poor

bioavailability and then to test potential solutions.

Step 1: Confirm P-gp/BCRP Substrate Status of BMS-193885

Before attempting to improve oral bioavailability, it is crucial to confirm that BMS-193885 is

indeed a substrate of P-gp and/or BCRP.
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This protocol outlines a method to determine if BMS-193885 is a substrate for efflux

transporters using a Caco-2 cell monolayer, a widely accepted model for the intestinal barrier.

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow

for differentiation and formation of a confluent monolayer with tight junctions.

Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer

by measuring the transepithelial electrical resistance (TEER).

Transport Study:

Prepare a solution of BMS-193885 in a transport buffer (e.g., Hanks' Balanced Salt

Solution with HEPES).

To assess apical-to-basolateral (A-B) transport (simulating absorption), add the BMS-
193885 solution to the apical (upper) chamber and fresh transport buffer to the basolateral

(lower) chamber.

To assess basolateral-to-apical (B-A) transport (simulating efflux), add the BMS-193885
solution to the basolateral chamber and fresh buffer to the apical chamber.

Incubate the plates at 37°C with gentle shaking.

Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120

minutes).

Inhibitor Arm: Repeat the transport study in the presence of a known P-gp/BCRP inhibitor

(e.g., 5 µM elacridar) in both the apical and basolateral chambers.

Sample Analysis: Quantify the concentration of BMS-193885 in all samples using a validated

analytical method, such as LC-MS/MS.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

Calculate the efflux ratio (ER) using the formula: ER = Papp (B-A) / Papp (A-B).
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An ER > 2 suggests that BMS-193885 is a substrate for efflux transporters. A significant

reduction in the ER in the presence of the inhibitor confirms this.

Step 2: Strategies to Enhance Oral Absorption of BMS-193885

If Step 1 confirms that BMS-193885 is an efflux transporter substrate, the following

experimental approaches can be taken to improve its oral bioavailability in animal models.

Strategy A: Co-administration with a P-gp/BCRP
Inhibitor
This approach involves orally dosing a potent dual P-gp/BCRP inhibitor prior to the oral

administration of BMS-193885 to block intestinal efflux.

Animal Model: Use male Sprague-Dawley rats with cannulated jugular veins for serial blood

sampling.

Groups:

Group 1: Intravenous (IV) administration of BMS-193885 (e.g., 2 mg/kg in a suitable IV

vehicle).

Group 2: Oral gavage of BMS-193885 (e.g., 10 mg/kg in a simple suspension).

Group 3: Oral gavage of elacridar (e.g., 10 mg/kg) 1-2 hours prior to oral gavage of BMS-
193885 (10 mg/kg).

Dosing and Sampling:

Administer the compounds as specified for each group.

Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8,

24 hours post-dose).

Process blood to obtain plasma and store at -80°C until analysis.

Sample Analysis: Quantify BMS-193885 plasma concentrations using a validated LC-MS/MS

method.
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area

Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum

Concentration). Calculate the absolute oral bioavailability (F%) using the formula: F% =

(AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

The co-administration of elacridar is expected to significantly increase the oral bioavailability of

BMS-193885.

Group Dose (mg/kg) Cmax (ng/mL) AUC (ng*h/mL)
Oral
Bioavailability
(F%)

BMS-193885 (IV) 2 850 1275 N/A

BMS-193885

(Oral)
10 < 10 45 ~0.7%

Elacridar + BMS-

193885 (Oral)
10 + 10 150 765 ~12%

Table 1:

Hypothetical

pharmacokinetic

data comparing

oral BMS-

193885 with and

without co-

administration of

the P-gp/BCRP

inhibitor

elacridar.

Strategy B: Formulation with P-gp Inhibitory Excipients
This strategy involves formulating BMS-193885 with excipients that have known P-gp inhibitory

properties.

Formulation Preparation:
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Formulation 1 (Control): Simple suspension of BMS-193885 in 0.5% methylcellulose.

Formulation 2 (Tween 80): BMS-193885 formulated in a vehicle containing 10% Tween

80.[6]

Formulation 3 (Pluronic P85): BMS-193885 formulated in a vehicle containing Pluronic

P85.

Animal Study: Conduct a pharmacokinetic study in rats as described in "Strategy A," using

the different oral formulations.

Data Analysis: Compare the pharmacokinetic parameters (AUC, Cmax, F%) obtained from

each formulation group against the control suspension.

Formulations containing Tween 80 or Pluronic P85 are expected to show enhanced oral

absorption compared to the simple suspension.

Formulation Dose (mg/kg) Cmax (ng/mL) AUC (ng*h/mL)

Relative
Bioavailability
Increase (vs.
Control)

Control

Suspension
10 < 10 45 1.0x

10% Tween 80 10 65 405 9.0x

Pluronic P85 10 80 540 12.0x

Table 2:

Hypothetical

pharmacokinetic

data for different

oral formulations

of BMS-193885.
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Caption: Mechanism of poor oral bioavailability of BMS-193885.
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Caption: Troubleshooting workflow for BMS-193885 oral bioavailability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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